N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
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Overview
Description
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a heterocyclic compound that features a 1,2,4-oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with a variety of targets, potentially including enzymes, receptors, or other proteins involved in these pathways.
Mode of Action
It is known that the 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold in drug discovery . The compound likely interacts with its targets through the nitrogen and oxygen atoms in the 1,2,4-oxadiazole ring . This interaction could induce conformational changes in the target proteins, altering their activity and resulting in the observed biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it is likely that multiple pathways are affected. These could include pathways related to bacterial growth and replication, viral replication, or cellular signaling in leishmaniasis.
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety may confer certain pharmacokinetic advantages, such as improved stability and bioavailability
Result of Action
Based on the reported anti-bacterial, anti-viral, and anti-leishmanial activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may inhibit the growth and replication of these pathogens, leading to their eventual elimination.
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-oxadiazoles, the class of compounds to which it belongs, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . They interact with various enzymes and proteins, influencing biochemical reactions .
Cellular Effects
Related 1,2,4-oxadiazoles have been shown to have anti-cancer activity , suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,2,4-oxadiazoles are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, in the presence of a dehydrating agent . The reaction is usually carried out under mild conditions, often at room temperature, using solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an anti-infective agent, with activity against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- N-((5-methyl-1,2,4-oxadiazol-3-yl)methyl)benzamide
Uniqueness
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is unique due to the specific positioning of the methyl group on the oxadiazole ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-13-10(16-14-8)7-12-11(15)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRPRKYKCGOUGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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